molecular formula C13H15N5O2 B034810 Fasiplon CAS No. 106100-65-6

Fasiplon

Cat. No. B034810
Key on ui cas rn: 106100-65-6
M. Wt: 273.29 g/mol
InChI Key: MEBYKPLMXIRYRQ-UHFFFAOYSA-N
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Patent
US04703049

Procedure details

A mixture of 1.70 g of 6-ethyl-N-hydroxy-7-methoxy-5-methylimidazo[1,2-a]pyrimidine-2-carboxamidine and 3.5 ml of dimethylacetamide dimethyl acetal was heated at 100° C. for 15 minutes and the resulting mixture was evaporated to dryness and purified by flash chromatography. The resulting solid was crystallized from aqueous methanol to give 1.76 g of 6-ethyl-7-methoxy-5-methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)imidazol[1,2-a]pyrimidine (95% yield) as a white crystalline solid melting at 176°-177° C.
Name
6-ethyl-N-hydroxy-7-methoxy-5-methylimidazo[1,2-a]pyrimidine-2-carboxamidine
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:4]([O:17][CH3:18])=[N:5][C:6]2[N:7]([CH:10]=[C:11]([C:13]([NH:15][OH:16])=[NH:14])[N:12]=2)[C:8]=1[CH3:9])[CH3:2].CO[C:21](OC)(N(C)C)[CH3:22]>>[CH2:1]([C:3]1[C:4]([O:17][CH3:18])=[N:5][C:6]2[N:7]([CH:10]=[C:11]([C:13]3[N:14]=[C:21]([CH3:22])[O:16][N:15]=3)[N:12]=2)[C:8]=1[CH3:9])[CH3:2]

Inputs

Step One
Name
6-ethyl-N-hydroxy-7-methoxy-5-methylimidazo[1,2-a]pyrimidine-2-carboxamidine
Quantity
1.7 g
Type
reactant
Smiles
C(C)C=1C(=NC=2N(C1C)C=C(N2)C(=N)NO)OC
Name
Quantity
3.5 mL
Type
reactant
Smiles
COC(C)(N(C)C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography
CUSTOM
Type
CUSTOM
Details
The resulting solid was crystallized from aqueous methanol

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C(=NC=2N(C1C)C=C(N2)C2=NOC(=N2)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.76 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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